1-(1-Benzylpiperidin-4-yl)ethanol
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Overview
Description
1-(1-Benzylpiperidin-4-yl)ethanol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-benzylpiperidin-4-yl)ketone using sodium borohydride (NaBH4) in a solvent such as ethanol or tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar reduction reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylpiperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(1-Benzylpiperidin-4-yl)ketone.
Reduction: 1-(1-Benzylpiperidin-4-yl)alkane.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics and other central nervous system (CNS) active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)ethanol is primarily related to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the CNS .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)ethanol can be compared to other piperidine derivatives such as:
1-(1-Benzylpiperidin-4-yl)ketone: Similar structure but with a ketone group instead of an alcohol.
1-(1-Benzylpiperidin-4-yl)methanol: Similar structure but with a methanol group instead of ethanol.
N-(1-Benzylpiperidin-4-yl)acetohydrazide: A derivative with an acetohydrazide group, used in the synthesis of Fentanyl-based analgesics.
Properties
CAS No. |
92322-06-0 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
InChI Key |
APLPFTYDMDHGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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